2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone

Catalog No.
S13608369
CAS No.
50669-68-6
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)etha...

CAS Number

50669-68-6

Product Name

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone

IUPAC Name

1-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1

InChI Key

XFOUKPLRYJKKIB-RKDXNWHRSA-N

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)CCl

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCN2C(=O)CCl

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone, also known by its CAS number 50669-68-6, is a chemical compound characterized by the presence of a chloroacetyl group attached to an octahydroindole structure. Its molecular formula is C10H16ClNOC_{10}H_{16}ClNO, and it has a molecular weight of approximately 201.693 g/mol. The compound exhibits a density of around 1.2g/cm31.2\,g/cm^3 and a boiling point of approximately 324.7°C324.7\,°C at 760 mmHg. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .

The chemical reactivity of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This allows for various nucleophiles to attack the carbon atom bonded to chlorine, leading to the formation of new compounds. Additionally, the carbonyl group in the ethanone moiety can participate in condensation reactions with amines or alcohols, further expanding its synthetic utility.

The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can be achieved through several methods:

  • Chloroacetylation: The starting material, octahydroindole, can undergo chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired chloroacetyl derivative.
  • Reduction Reactions: If starting from a suitable precursor containing a carbonyl group, reduction can be performed to yield the corresponding alcohol followed by subsequent reactions to form the final product.
  • Cyclization Reactions: Intermediate compounds may be synthesized that undergo cyclization to form the indole structure before introducing the chloroacetyl group.

These methods highlight the versatility in synthesizing this compound through various organic transformations.

2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has potential applications in:

  • Medicinal Chemistry: Due to its structural features resembling known bioactive compounds, it may serve as a lead compound for drug discovery.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex molecules in pharmaceutical and agrochemical research.

Interaction studies involving 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone could focus on its binding affinity with various biological targets such as enzymes or receptors. These studies would typically involve:

  • In vitro assays: To evaluate enzyme inhibition or receptor binding.
  • Molecular docking studies: To predict how this compound interacts at a molecular level with biological targets.

Such studies are critical for understanding its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone. Here are some notable examples:

Compound NameCAS NumberStructural Features
(3aR,7aR)-Octahydro-1H-indene3296-50-2A bicyclic structure similar to octahydroindole without the chloroacetyl group
2-Chloroindole5114-43-0Contains a chloro substituent on an indole ring
5-Methoxyindole1206-64-0An indole derivative with a methoxy group

Uniqueness

The uniqueness of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone lies in its combination of the chloroacetyl functionality with an octahydroindole framework. This specific combination may enhance its biological activity compared to simpler indole derivatives while providing distinct synthetic pathways for further modifications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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